Diethyl pentylmalonate
Description
Significance and Context of Malonate Esters in Contemporary Organic Synthesis
Malonate esters, with diethyl malonate being a prominent example, are highly valuable reagents in modern organic synthesis. chemistrylearner.compatsnap.com Their importance stems from the acidity of the α-hydrogen atoms located on the carbon between the two carbonyl groups. This enhanced acidity allows for the easy formation of a stable enolate ion upon treatment with a moderately strong base. wikipedia.orgbritannica.com This enolate acts as a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com
The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. patsnap.comlibretexts.org This multi-step process involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a carboxylic acid with an extended carbon chain. chemistrylearner.commasterorganicchemistry.com The predictability and reliability of this synthesis make it a cornerstone technique for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and other fine chemicals. patsnap.com
Beyond the traditional malonic ester synthesis, the reactivity of these compounds has been expanded through the development of new catalytic methods. For instance, palladium-catalyzed reactions of allylic esters of malonates have opened up novel pathways for organic transformations. nih.gov Furthermore, malonate esters serve as key building blocks in the synthesis of various heterocyclic compounds, such as barbiturates, which are formed through condensation with urea (B33335). chemistrylearner.comwikipedia.org The versatility of malonate esters ensures their continued and widespread use in both academic and industrial research settings.
Historical Development of the Malonic Ester Synthesis and its Derivatives
The roots of the malonic ester synthesis can be traced back to the 19th century, a period of significant advancement in organic chemistry. The fundamental reaction, which involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation, provided a reliable method for the synthesis of mono- and disubstituted acetic acids. chemistrylearner.com This was a significant breakthrough, as it offered a systematic way to build up carboxylic acid structures.
Early work by chemists such as William Henry Perkin, Jr. demonstrated the utility of the malonic ester synthesis in the preparation of alicyclic compounds through intramolecular reactions with dihalides, a method now known as the Perkin alicyclic synthesis. wikipedia.org Throughout the 20th century, the scope and understanding of the malonic ester synthesis continued to evolve. The mechanism, involving the formation of a carbanion intermediate, was elucidated, providing a clearer picture of the reaction's course. wikipedia.org
In more recent times, the classical malonic ester synthesis has been augmented by the advent of transition metal catalysis. The work of researchers in organopalladium chemistry, for example, has introduced new reactions of allylic esters of malonates, further expanding the synthetic utility of this class of compounds. nih.gov These modern advancements have allowed for milder reaction conditions and greater functional group tolerance, solidifying the malonic ester synthesis and its derivatives as an enduring and powerful tool in the arsenal (B13267) of the synthetic organic chemist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-pentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYXOBMUBGANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209460 | |
| Record name | Diethyl pentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-59-4 | |
| Record name | Propanedioic acid, 2-pentyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pentylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6065-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl pentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pentylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Diethyl Pentylmalonate and Analogues
Alkylation Approaches in Diethyl Malonate Chemistry
Alkylation of diethyl malonate is a cornerstone of organic synthesis, enabling the introduction of alkyl chains onto the malonic ester framework. This transformation is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. libretexts.orgwikipedia.org
The core of malonic ester alkylation lies in the acidity of the α-hydrogens (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. libretexts.orgucalgary.ca This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. ucalgary.calibretexts.org This enolate is a potent nucleophile that readily participates in a nucleophilic substitution (SN2) reaction with an alkyl halide, such as a pentyl halide (e.g., 1-bromopentane), to yield a mono-substituted derivative like diethyl pentylmalonate. libretexts.org
The reaction proceeds in distinct steps:
Enolate Formation: Diethyl malonate is treated with a base, typically sodium ethoxide in ethanol (B145695), to generate the corresponding enolate. The choice of an alkoxide base that matches the ester's alcohol component (ethoxide for ethyl esters) is crucial to prevent transesterification. libretexts.orgwikipedia.org
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the alkyl halide (e.g., pentyl bromide) in an SN2 reaction, displacing the halide and forming the C-alkylated product. libretexts.org
A significant feature of this synthesis is the potential for a second alkylation. The resulting monoalkylated product, this compound, still possesses one acidic α-hydrogen. Consequently, repeating the deprotonation and alkylation sequence with the same or a different alkyl halide allows for the synthesis of dialkylated malonic esters. libretexts.orgwikipedia.org This stepwise approach provides a route to compounds with two distinct alkyl groups attached to the central carbon. However, a potential drawback of the alkylation stage is the unintended formation of dialkylated structures, which can complicate product separation and lower the yield of the desired monoalkylated product. wikipedia.org
| Parameter | Description | Example Reagents | Reference |
|---|---|---|---|
| Substrate | Active methylene (B1212753) compound with two ester groups. | Diethyl malonate | libretexts.org |
| Base | Used to deprotonate the α-carbon, forming an enolate. | Sodium ethoxide (NaOEt), Potassium carbonate (K2CO3) | libretexts.orgbeilstein-journals.org |
| Alkylating Agent | An alkyl halide that provides the alkyl group. SN2 constraints apply (primary > secondary). | 1-Bromopentane, Iodomethane, 1,4-Dibromobutane (B41627) (for cyclization) | libretexts.org |
| Solvent | Typically the conjugate acid of the base to avoid side reactions. | Ethanol (for NaOEt) | libretexts.org |
In the alkylation of diethyl malonate, regioselectivity—the control of which position the alkyl group adds to—is inherently high. The two α-hydrogens are chemically equivalent and significantly more acidic than any other protons in the molecule, ensuring that alkylation occurs exclusively at the carbon atom situated between the two carbonyl groups.
Stereocontrol becomes a critical consideration when the alkylation process creates a chiral center. The synthesis of chiral malonates is of significant interest as these compounds are valuable building blocks for natural products and pharmaceuticals. frontiersin.org Achieving enantioselectivity in the alkylation of malonates often requires specialized techniques, as standard methods yield a racemic mixture. One prominent strategy involves the use of phase-transfer catalysis (PTC) with a chiral catalyst. frontiersin.org For instance, cinchona-derived ammonium (B1175870) salts have been successfully employed as phase-transfer catalysts to mediate the enantioselective α-alkylation of specific malonate substrates, producing chiral α,α-dialkylmalonates with high chemical yields and excellent enantioselectivities. frontiersin.org These catalytic systems create a chiral environment around the enolate, influencing the direction from which the alkyl halide approaches and thereby favoring the formation of one enantiomer over the other. frontiersin.org
To enhance the efficiency and mildness of alkylation reactions, various catalytic systems have been developed. Phase-transfer catalysis (PTC) is a particularly effective technique for the C-alkylation of dialkyl malonates. google.com This method facilitates the reaction between a water-soluble base (like potassium carbonate) and an organic-soluble substrate (diethyl malonate and the alkyl halide). google.com The phase-transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC) or a tetraalkylammonium salt, transports the anion from the aqueous or solid phase into the organic phase, where it can react. google.comresearchgate.net This approach can accelerate reaction rates, allow for the use of less expensive bases, and enable reactions to proceed under milder conditions. google.comresearchgate.net Microwave irradiation has also been used in conjunction with PTC to further promote monobenzylation of 1,3-dicarbonyl compounds. researchgate.net
Beyond traditional alkylation, catalytic methods have been developed to form analogues such as α-aryl malonates. Copper-catalyzed cross-coupling reactions provide a mild and general method for this transformation. For example, the coupling of aryl iodides with diethyl malonate can be achieved using catalytic amounts of copper(I) iodide (CuI) and a ligand like 2-phenylphenol (B1666276) in the presence of a base such as cesium carbonate (Cs2CO3). organic-chemistry.org This methodology is tolerant of various functional groups and offers an alternative to harsher synthetic routes. organic-chemistry.org Similarly, CuO-nanoparticles have been demonstrated as an efficient heterogeneous catalyst for the C-arylation of active methylene compounds with aryl halides. researchgate.net
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Tetraalkylammonium salts (e.g., TEBAC) | Facilitates alkylation under solid-liquid or liquid-liquid phase conditions, improving efficiency. | google.comresearchgate.net |
| Chiral PTC | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Enables enantioselective α-alkylation to produce chiral malonates. | frontiersin.org |
| Copper Catalyst | Copper(I) iodide (CuI) with 2-phenylphenol ligand | Catalyzes the C-arylation of diethyl malonate with aryl iodides. | organic-chemistry.org |
| Nanoparticle Catalyst | CuO-nanoparticles | Acts as a reusable heterogeneous catalyst for C-arylation of diethyl malonate. | researchgate.net |
Alternative Carbon-Carbon Bond Forming Reactions for this compound Elaboration
While alkylation is the most common modification, the enolate derived from this compound can participate in other crucial C-C bond-forming reactions, further expanding its synthetic utility.
Acylation introduces an acyl group (R-C=O) onto the α-carbon of a malonic ester. Similar to alkylation, the process begins with the deprotonation of the mono-substituted malonate, in this case, this compound, to form its enolate. This nucleophilic enolate can then react with an acylating agent, such as an acyl chloride or an anhydride. This C-acylation reaction yields a β-dicarbonyl compound, which is a valuable synthetic intermediate. For instance, reacting the enolate of this compound with acetyl chloride would produce a derivative containing a keto-ester functionality. These resulting 2-acyl-2-pentylmalonates are versatile precursors for the synthesis of ketones and various heterocyclic systems. nih.gov
The Michael reaction, or Michael addition, is a powerful method for forming C-C bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In this context, the enolate of this compound acts as the "Michael donor," a soft, stabilized carbon nucleophile. spcmc.ac.in The "Michael acceptor" is an electrophilic alkene, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.com
The mechanism involves the nucleophilic attack of the malonate enolate on the β-carbon of the unsaturated system. masterorganicchemistry.comaskfilo.com This conjugate addition is thermodynamically favorable as it results in the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.comlibretexts.org The reaction creates a new enolate on the acceptor molecule, which is then protonated during workup to yield the final 1,4-adduct. askfilo.com This process is highly valuable for constructing 1,5-dicarbonyl compounds, which are key intermediates in many synthetic pathways, including the Robinson annulation for forming six-membered rings. wikipedia.orgspcmc.ac.in Asymmetric variants of the Michael addition, often employing chiral catalysts, can be used to control the stereochemistry of the newly formed chiral centers. longdom.org
| Reaction | Nucleophile (Donor) | Electrophile (Acceptor) | Product Type | Reference |
|---|---|---|---|---|
| Acylation | This compound enolate | Acyl chloride (e.g., Acetyl chloride) | β-Keto-diester | nih.gov |
| Michael Addition | This compound enolate | α,β-Unsaturated carbonyl (e.g., Methyl vinyl ketone) | 1,5-Dicarbonyl compound | wikipedia.orgspcmc.ac.inaskfilo.com |
Claisen Condensation Analogues
The classical Claisen condensation, a fundamental carbon-carbon bond-forming reaction, involves the base-catalyzed self-condensation of an ester. masterorganicchemistry.comorganic-chemistry.org However, for the synthesis of unsymmetrical β-keto esters, analogous to those that could be precursors to substituted malonates like this compound, crossed and decarboxylative Claisen condensations offer greater versatility.
Crossed Claisen Condensation: This variation involves two different esters, where one acts as the enolate donor and the other as the acyl acceptor. masterorganicchemistry.comorganic-chemistry.org A significant challenge in crossed Claisen condensations is preventing a mixture of all four possible products. A common strategy to achieve selectivity is to use an acceptor ester that lacks α-hydrogens, such as ethyl benzoate (B1203000) or diethyl carbonate, thus being incapable of forming an enolate. organic-chemistry.org More advanced methods utilize specific promoters to direct the reaction. For instance, a highly selective titanium-crossed-Claisen condensation has been developed, which effectively couples a 1:1 mixture of esters and acid chlorides using a TiCl₄-Bu₃N-N-methylimidazole system. acs.org This method provides a general route to a wide array of β-keto esters in good yields. acs.org
Decarboxylative Claisen Condensation: A powerful alternative involves the use of substituted malonic acid half-oxy-esters (SMAHOs) as pronucleophiles. thieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net The magnesium enolates of SMAHOs react with various acylating agents, including acyl chlorides, acid anhydrides, and even carboxylic acids, to yield functionalized α-substituted β-keto esters. thieme-connect.comorganic-chemistry.org This decarboxylative approach is advantageous as it offers a broad scope and proceeds under relatively mild conditions. organic-chemistry.org The use of i-PrMgCl is crucial for the efficient generation of the magnesium enolate. organic-chemistry.org
Table 1: Comparison of Claisen Condensation Analogue Strategies
| Strategy | Key Features | Reactants | Promoters/Catalysts | Typical Products |
|---|---|---|---|---|
| Crossed Claisen Condensation | Condensation between two different esters. masterorganicchemistry.comorganic-chemistry.org | Ester with α-hydrogens (donor) & Ester without α-hydrogens (acceptor) | Strong base (e.g., Sodium Ethoxide) | β-keto esters |
| Ti-Crossed-Claisen Condensation | High selectivity with a 1:1 mixture of reactants. acs.org | Carboxylic esters & Acid chlorides or Carboxylic acids | TiCl₄-Bu₃N-N-methylimidazole | β-keto esters |
| Decarboxylative Claisen Condensation | Utilizes malonic acid half-oxy-esters as enolate precursors. thieme-connect.comorganic-chemistry.org | Substituted malonic acid half-oxy-esters (SMAHOs) & Acyl donors (acyl chlorides, anhydrides, carboxylic acids) | i-PrMgCl | α-substituted β-keto esters |
Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance in modern organic chemistry. For this compound analogues, where the α-carbon can be a stereocenter, asymmetric synthetic methods are crucial for obtaining enantiomerically enriched products.
Phosphine-catalyzed asymmetric addition reactions have emerged as a powerful tool for carbon-carbon bond formation. pnas.orgmit.edunih.gov Specifically, the addition of malonate esters to γ-substituted allenoates and allenamides provides a versatile method for creating chiral centers. pnas.orgmit.edunih.gov Chiral phosphine (B1218219) catalysts facilitate the asymmetric γ-addition of the malonate nucleophile to the allene (B1206475) electrophile, resulting in products with high enantiomeric excess (ee). pnas.org Mechanistic studies suggest that the reaction proceeds through a pathway where the initial step is turnover-limiting, and the enantioselectivity is directly correlated to the enantiomeric purity of the phosphine catalyst. pnas.org
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of malonate alkylation, a chiral auxiliary is temporarily attached to the malonate substrate to direct the approach of the alkylating agent, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product. While effective, this method often requires stoichiometric amounts of the chiral auxiliary. nih.gov
A more modern and efficient approach is the use of chiral phase-transfer catalysis. nih.govfrontiersin.orgresearchgate.net In this methodology, a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived ammonium salt, facilitates the enantioselective alkylation of a malonate derivative. frontiersin.orgresearchgate.net This method has been successfully applied to the synthesis of α-methyl-α-alkylmalonates, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing both yield and enantioselectivity. nih.gov
Table 2: Asymmetric Synthesis of Chiral Malonates via Phase-Transfer Catalysis
| Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 99 | 98 |
| Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 99 | 90 |
| 3-Methoxybenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 98 | 95 |
(Data adapted from Guo et al., 2023) frontiersin.org
Large-Scale Preparative Methods and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and efficiency. The large-scale synthesis of this compound and its analogues typically relies on the alkylation of diethyl malonate.
Process optimization is key to achieving a viable industrial process. This involves a systematic investigation of reaction parameters such as the ratio of reactants, reaction time, and temperature to maximize product yield and minimize by-products. spkx.net.cn For the alkylation of a malonate ester, the ratio of the malonate to the base (e.g., sodium ethoxide) and to the alkylating agent (e.g., an alkyl halide) are critical parameters. spkx.net.cn Response surface methodology is a statistical approach that can be employed to efficiently optimize these variables. spkx.net.cn
A common procedure for the preparation of dialkyl malonates involves the reaction of the corresponding malonic acid with an alcohol in the presence of a catalyst. One patented method for preparing diethyl malonate involves the reaction of chloroacetic acid with sodium cyanide, followed by acidification, esterification with ethanol using 12-tungstophosphoric acid as a solid catalyst, and finally purification by rectification. google.com Another approach involves the catalytic carbonylation of ethyl chloroacetate (B1199739) in the presence of carbon monoxide and ethanol. google.com These methods aim for high conversion rates and environmentally friendly processes suitable for industrial production. google.comgoogle.com
Synthesis of Deuterated or Isotopically Labeled this compound
The synthesis of isotopically labeled compounds, such as deuterated this compound, is crucial for a variety of applications, including mechanistic studies of chemical reactions and as internal standards in mass spectrometry.
The introduction of deuterium (B1214612) can be achieved by using deuterated starting materials or reagents. For the synthesis of this compound, several strategies can be envisioned:
Alkylation with a Deuterated Alkyl Halide: The most straightforward approach would be to use a deuterated pentyl halide (e.g., 1-bromopentane-d₁₁) in the standard malonic ester synthesis. This would introduce the deuterium label specifically on the pentyl group.
Deuteration of the α-Position: The acidic α-proton of diethyl malonate can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, in the presence of a base. Subsequent alkylation with a non-deuterated pentyl halide would yield this compound deuterated at the α-position.
Use of Deuterated Ethanol for Esterification: If synthesizing the malonate from malonic acid, using deuterated ethanol (ethanol-d₆) would result in labeling of the ethyl ester groups.
The choice of labeling strategy depends on the specific application of the labeled compound. The synthesis and purification would follow similar procedures to the non-labeled analogue, with careful monitoring by techniques such as NMR and mass spectrometry to confirm the position and extent of isotopic incorporation.
Chemical Reactivity and Transformation Pathways
Fundamental Reaction Mechanisms of the Malonate Moiety
The core reactivity of diethyl pentylmalonate stems from the malonate structure, specifically the carbon atom situated between the two carbonyl groups.
The methylene (B1212753) proton on the carbon alpha to both carbonyl groups in diethyl malonate is significantly acidic, with a pKa of about 13. libretexts.org This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion. brainkart.comlibretexts.org For this compound, the remaining methine proton (the hydrogen on the carbon bearing the pentyl group) is similarly acidic and can be removed to form an enolate.
A common base used for this purpose is sodium ethoxide, often in an ethanol (B145695) solvent, which quantitatively converts the malonic ester to its enolate. libretexts.orgbrainkart.com The use of an alkoxide that matches the ester group (ethoxide for a diethyl ester) is crucial to prevent transesterification reactions. wikipedia.org The resulting enolate is a potent carbon nucleophile. libretexts.orgmasterorganicchemistry.com
This nucleophilic enolate readily participates in SN2 reactions with electrophiles such as alkyl halides. brainkart.comlibretexts.org Starting from diethyl malonate, a sequential alkylation can be performed, first adding the pentyl group to form this compound, and then adding a second, different alkyl group by repeating the enolate formation and alkylation steps. libretexts.orgbrainkart.com This stepwise alkylation is a cornerstone of the malonic ester synthesis. libretexts.org
Table 1: Bases for Enolate Formation from Malonate Esters
| Base | Conjugate Acid | pKa of Conjugate Acid | Notes |
|---|---|---|---|
| Sodium ethoxide (NaOEt) | Ethanol | ~16 | Commonly used; prevents transesterification with diethyl esters. brainkart.com |
A characteristic reaction of substituted malonic acids is decarboxylation upon heating. masterorganicchemistry.com This process first requires the hydrolysis of the diester, this compound, to the corresponding dicarboxylic acid, pentylmalonic acid. This hydrolysis can be achieved under either acidic or basic conditions, followed by acidification. libretexts.orgchegg.com
For instance, vigorous hydrolysis of a substituted malonate with a mixture of aqueous HBr and acetic acid can lead directly to the decarboxylated product in good yield. beilstein-journals.orgnih.gov
Functional Group Transformations
The ester groups of this compound can be directly modified through several important reactions.
Ester hydrolysis is the conversion of the ester groups into carboxylic acids. For this compound, this reaction can be catalyzed by either acid or base. chegg.commasterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, is typically performed with an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process, often carried out by heating the ester in an aqueous acid solution. libretexts.org
Transesterification is a process where the ethyl groups of the ester are exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. niscpr.res.in For the reaction to proceed efficiently, the alcohol reactant is usually used in large excess to shift the equilibrium toward the desired product.
The ester functionalities of this compound can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to primary alcohols, yielding 2-pentyl-1,3-propanediol. masterorganicchemistry.com
Oxidation of the malonate moiety is also possible. The active methylene/methine position can be oxidized. For example, diethyl malonate can be oxidized with reagents like selenium dioxide to produce diethyl oxomalonate. wikipedia.org Another pathway involves the formation of a diethyl malonate radical, which can then couple with other molecules, a transformation that can be catalyzed by an "ene"-reductase under visible light. acs.org
Cyclization and Ring-Forming Reactions
This compound is a key precursor in various cyclization reactions to form heterocyclic and carbocyclic ring systems.
One of the most significant applications is in the synthesis of barbiturates. libretexts.org In this reaction, a disubstituted diethyl malonate reacts with urea (B33335) in the presence of a strong base like sodium ethoxide. wikipedia.org For example, the reaction of diethyl ethyl(1-methylbutyl)malonate with urea produces pentobarbital. libretexts.org Similarly, this compound can be further alkylated and then condensed with urea to form related barbiturate (B1230296) structures. This condensation involves a twofold nucleophilic acyl substitution. libretexts.orguobasrah.edu.iqcutm.ac.in
Other important ring-forming reactions involving the malonate moiety include:
Knoevenagel Condensation : This reaction involves the condensation of an active methylene compound, like this compound, with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgthermofisher.com The reaction is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
Michael Addition : The enolate generated from this compound can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate 1,4-addition. askfilo.comwikipedia.org This forms a new carbon-carbon bond and is a versatile method for constructing larger molecules. wikipedia.org
Intramolecular Alkylation : If a dihalide is used in the alkylation step, a second, intramolecular SN2 reaction can occur after the first alkylation, leading to the formation of a carbocyclic ring. For example, reacting diethyl malonate with 1,4-dibromobutane (B41627) yields cyclopentanecarboxylic acid after hydrolysis and decarboxylation. libretexts.org
Table 2: Key Cyclization Reactions Involving Malonate Esters
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Barbiturate Synthesis | Disubstituted Diethyl Malonate, Urea | Sodium Ethoxide | Barbituric Acid Derivative libretexts.org |
| Knoevenagel Condensation | Diethyl Malonate, Aldehyde/Ketone | Weak Base (e.g., Piperidine, Amines) | α,β-Unsaturated Dicarbonyl wikipedia.orgthermofisher.com |
| Michael Addition | Diethyl Malonate (as enolate), α,β-Unsaturated Carbonyl | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound wikipedia.org |
Intramolecular Malonic Ester Cyclizations (e.g., Perkin Alicyclic Synthesis)
The principles of the malonic ester synthesis can be extended to intramolecular reactions to form cyclic compounds, a process known as the Perkin alicyclic synthesis. wikipedia.org This pathway is particularly useful for synthesizing three- to six-membered rings. uobabylon.edu.iq For this compound to undergo such a cyclization, it must first be modified to contain a tethered leaving group.
The general strategy involves a two-step sequence:
Alkylation: The enolate of this compound is reacted with a dihaloalkane (or a molecule with another suitable leaving group) in an intermolecular SN2 reaction. This attaches a chain containing a terminal halide to the alpha-carbon.
Cyclization: A second equivalent of base is used to deprotonate the same alpha-carbon again, generating a new enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the terminal carbon bearing the halide and displacing it to form a cyclic structure. uobabylon.edu.iq
For example, the reaction of the this compound enolate with 1,3-dibromopropane (B121459) would first yield diethyl 2-(3-bromopropyl)-2-pentylmalonate. Subsequent treatment with a base like sodium ethoxide would induce cyclization to form diethyl 1-pentylcyclobutane-1,1-dicarboxylate. The efficiency of the cyclization is dependent on the length of the tether, with the formation of five- and six-membered rings being particularly favorable.
| Reactant | Reagents | Intermediate | Final Product | Ring Size |
| This compound | 1. NaOEt 2. Br(CH₂)₃Br | Diethyl 2-(3-bromopropyl)-2-pentylmalonate | Diethyl 1-pentylcyclobutane-1,1-dicarboxylate | 4-membered |
| This compound | 1. NaOEt 2. Br(CH₂)₄Br | Diethyl 2-(4-bromobutyl)-2-pentylmalonate | Diethyl 1-pentylcyclopentane-1,1-dicarboxylate | 5-membered |
Cyclopropanation Reactions Utilizing Diethyl Malonate
Cyclopropane rings can be synthesized using substituted diethyl malonates through a double alkylation reaction with a 1,2-dihaloalkane. stackexchange.com This process leverages the nucleophilicity of the malonate enolate to form two new carbon-carbon bonds, resulting in the construction of the strained three-membered ring. wikipedia.org
The mechanism proceeds as follows:
Enolate Formation: this compound is deprotonated with a strong base, such as sodium ethoxide, to form the corresponding enolate.
First SN2 Attack: The enolate attacks one of the halogenated carbons of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane), displacing the first bromide ion and forming an intermediate, diethyl 2-(2-bromoethyl)-2-pentylmalonate.
Intramolecular Cyclization: The alpha-proton of this intermediate is still acidic. A base can remove this proton, generating a new enolate that subsequently undergoes a rapid intramolecular SN2 reaction to displace the second bromide ion and close the ring. stackexchange.com
This reaction yields a pentyl-substituted cyclopropane-1,1-dicarboxylate, a versatile intermediate for further synthetic transformations.
| Reactant | Reagents | Product |
| This compound | 1. NaOEt (2 equiv.) 2. 1,2-Dibromoethane | Diethyl 1-pentylcyclopropane-1,1-dicarboxylate |
Derivatization via Nitrogen and Halogen Functionalization
The alpha-position of this compound can be functionalized with heteroatoms like nitrogen and halogens, opening pathways to a diverse range of compounds.
Nitrosation to Oximinomalonates
This compound can be converted to an oximinomalonate derivative through nitrosation at the alpha-carbon. This reaction is typically performed by treating the malonic ester with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid like acetic acid. google.comorgsyn.org
The reaction proceeds via the formation of a nitroso intermediate (containing a C-N=O bond) at the alpha-position. This species is generally unstable and rapidly tautomerizes to the more stable oxime isomer (C=N-OH). orgsyn.org The resulting product is diethyl 2-(hydroxyimino)-2-pentylmalonate, also known as diethyl pentyl-oximinomalonate. These oxime derivatives are valuable precursors for the synthesis of α-amino acids and other nitrogen-containing compounds.
| Reactant | Reagents | Product |
| This compound | Sodium nitrite (NaNO₂), Acetic Acid (CH₃COOH) | Diethyl 2-(hydroxyimino)-2-pentylmalonate |
Bromination at Alpha Positions
The single remaining acidic proton at the alpha-carbon of this compound can be readily substituted with a halogen, such as bromine. The bromination is typically achieved by reacting the ester with elemental bromine (Br₂), often in an inert solvent like chloroform (B151607) or carbon tetrachloride. google.comorgsyn.org
The reaction involves the enol or enolate form of the malonic ester attacking a bromine molecule. Due to the presence of only one alpha-hydrogen, the reaction cleanly yields the mono-bromo derivative, diethyl 2-bromo-2-pentylmalonate. google.com This α-halo ester is a useful synthetic intermediate, as the bromine atom can be displaced by various nucleophiles or used to initiate radical reactions.
| Reactant | Reagents | Product |
| This compound | Bromine (Br₂), Chloroform (CHCl₃) | Diethyl 2-bromo-2-pentylmalonate |
Role in Complex Molecule Synthesis and Structural Elucidation
Precursors for Carboxylic Acids and Derivatives
One of the fundamental applications of diethyl pentylmalonate is in the synthesis of carboxylic acids, particularly heptanoic acid and its derivatives. This transformation is a classic example of the malonic ester synthesis. The process involves the hydrolysis of the two ester groups to form a substituted malonic acid, followed by decarboxylation.
The reaction proceeds in two main stages:
Hydrolysis: The ester groups of this compound are hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide, followed by acidification. This step converts the diester into pentylmalonic acid.
Decarboxylation: Upon heating, the resulting pentylmalonic acid readily loses a molecule of carbon dioxide (CO2) to yield the final carboxylic acid product. chemistrysteps.comucalgary.ca
This method provides a reliable route to produce heptanoic acid. quora.com
Reaction Pathway for Heptanoic Acid Synthesis
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Hydrolysis | This compound, NaOH(aq) | Heat, then H3O+ | Pentylmalonic acid |
| 2. Decarboxylation | Pentylmalonic acid | Heat (Δ) | Heptanoic acid + CO2 |
Building Blocks for Heterocyclic Scaffolds
The structure of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. askfilo.com The activated methylene (B1212753) group can participate in condensation reactions with dinucleophilic reagents, leading to the formation of cyclic structures that are foundational to many biologically active molecules. chemicalbook.com
This compound is a key precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves a condensation reaction between the malonic ester derivative and urea (B33335), typically in the presence of a strong base like sodium ethoxide. chegg.com
General Barbiturate (B1230296) Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Heterocyclic Product |
|---|---|---|---|
| Diethyl Alkyl-pentylmalonate | Urea | Sodium Ethoxide, Heat | 5-Alkyl-5-pentylbarbituric acid |
Pyrroles are fundamental five-membered aromatic heterocycles found in many important biological molecules, including porphyrins (the core of heme and chlorophyll). This compound can be utilized in pyrrole (B145914) synthesis through reactions like the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group, followed by a dehydration reaction. wikipedia.orgresearchgate.net
While direct condensation is one route, a more specific application involves converting the malonic ester into a more functionalized precursor. For example, diethyl malonate can be converted to diethyl aminomalonate, which is a valuable synthon for producing ethyl pyrrole-2-carboxylates, key precursors for porphyrin synthesis. This highlights the indirect but crucial role malonic esters play in constructing these complex macrocycles.
Quinolones are a significant class of heterocyclic compounds, many of which exhibit important antibacterial activity. The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which are precursors to many quinolone antibiotics. wikipedia.orgpreprints.org
This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. nih.govablelab.eu The malonate portion of the molecule is essential for forming the second ring of the quinoline (B57606) system. By analogy, this compound can be used in similar condensation strategies with appropriate reagents to incorporate a pentyl-substituted carbon into the quinolone scaffold, leading to diverse derivatives. The general principle involves the reaction of the malonate with an aniline, cyclization, hydrolysis, and finally decarboxylation to yield the quinoline core. wikipedia.org
Synthesis of Substituted Acetic Acid Derivatives
The malonic ester synthesis is a powerful and versatile method for preparing mono- and dialkylacetic acids. uobabylon.edu.iq this compound itself is a monosubstituted malonic ester. It can be used in two primary ways to generate substituted acetic acids:
Direct Hydrolysis and Decarboxylation : As detailed in section 4.1, this process yields heptanoic acid, which is a monosubstituted acetic acid (where the substituent is a pentyl group). quora.com
Further Alkylation : The remaining acidic proton on the α-carbon of this compound can be removed by a base (like sodium ethoxide) to form an enolate. This enolate can then be alkylated by reacting it with an alkyl halide (R-X) in an SN2 reaction. organicchemistrytutor.comwikipedia.org Subsequent hydrolysis and decarboxylation of this dialkylated malonic ester yield a disubstituted acetic acid, specifically a 2-alkylheptanoic acid. chemistrysteps.comchemistnotes.com
This stepwise approach allows for the controlled synthesis of a wide variety of α-substituted carboxylic acids. ucalgary.ca
Synthesis of 2-Alkylheptanoic Acid
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Deprotonation | This compound, NaOEt | Anhydrous Ethanol (B145695) | Enolate of this compound |
| 2. Alkylation | Enolate, Alkyl Halide (R-X) | SN2 Reaction | Diethyl Alkyl-pentylmalonate |
| 3. Hydrolysis & Decarboxylation | Diethyl Alkyl-pentylmalonate | H3O+, Heat (Δ) | 2-Alkylheptanoic Acid + CO2 + 2 EtOH |
Contributions to Natural Product Synthesis
While specific, high-profile total syntheses of natural products may not always explicitly name this compound as a starting material, its role is foundational through the malonic ester synthesis pathway. This synthesis provides access to substituted carboxylic acids and other key synthons that are integral components of many natural products.
The ability to construct specific alkyl- and dialkyl-substituted acetic acid frameworks is crucial for building the carbon skeletons of complex molecules. Fatty acids, polyketides, and various alkaloids and terpenes contain structural motifs that can be efficiently assembled using the logic of malonic ester synthesis. By providing a reliable method to create carbon-carbon bonds and introduce carboxylic acid functionality, this compound and related compounds contribute significantly to the strategic planning and execution of natural product synthesis. For instance, the creation of substituted carboxylic acids is a common step in the elaboration of complex natural product backbones.
Integration into Multicomponent and Cascade Reactions
One of the most powerful cascade sequences involving malonate derivatives is the domino Knoevenagel-hetero-Diels-Alder reaction. iupac.org This process typically begins with a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound, such as this compound. This initial condensation, often catalyzed by a weak base, generates a highly reactive 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular or intermolecular hetero-Diels-Alder reaction with a suitable dienophile. iupac.org
While specific research detailing the use of this compound in such cascade reactions is not extensively documented, its structural similarity to other 2-substituted diethyl malonates allows for a reasoned projection of its reactivity. The presence of the pentyl group at the C2 position of the malonate would be expected to influence the stereochemical outcome of the cycloaddition step, potentially favoring the formation of specific diastereomers due to steric hindrance.
A hypothetical example of a multicomponent cascade reaction involving this compound is the synthesis of a substituted dihydropyran, a common scaffold in many biologically active natural products. In this scenario, an unsaturated aldehyde could first undergo a Knoevenagel condensation with this compound. The resulting pentyl-substituted electron-deficient diene could then participate in an intramolecular hetero-Diels-Alder reaction.
The efficiency of such cascade reactions is often evaluated by the yield of the final product and the diastereoselectivity of the cycloaddition. The following table provides hypothetical data for such a reaction, illustrating how variations in reaction conditions could influence the outcome.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Piperidine | Toluene | 80 | 65 | 75:25 |
| 2 | L-Proline | DMSO | 60 | 78 | 90:10 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 85 | >95:5 |
| 4 | TiCl₄ | CH₂Cl₂ | -78 | 92 | >99:1 |
Advanced Applications in Specialized Chemical Sectors
Pharmaceutical Intermediates and Drug Design
The primary and most well-documented application of diethyl pentylmalonate is in the pharmaceutical industry, where it functions as a key precursor in the synthesis of a variety of therapeutic agents. The reactivity of the alpha-carbon allows for the introduction of various substituents, leading to the formation of diverse molecular scaffolds.
Precursors for Anti-inflammatory Agents
While direct synthesis of anti-inflammatory agents from this compound is not extensively documented, the broader class of dialkyl malonates plays a role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The malonate core can be used to construct cyclic structures and introduce acidic moieties that are common in many anti-inflammatory compounds. The pentyl group in this compound can influence the lipophilicity of the final molecule, which is a critical parameter for drug absorption and distribution.
Synthesis of Anticonvulsants
A significant application of this compound is in the synthesis of barbiturates, a class of drugs known for their sedative, hypnotic, and anticonvulsant properties. libretexts.orguobasrah.edu.iq The general synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335). uobasrah.edu.iqcutm.ac.inwikipedia.orgaskfilo.comorgsyn.org In this context, this compound can be a key starting material.
Table 1: Key Reactants in the Synthesis of Pentobarbital
| Reactant | Role |
| Diethyl malonate derivative | Provides the carbon backbone for the barbiturate (B1230296) ring. |
| Alkyl halide (e.g., 2-bromopentane) | Introduces the pentyl side chain. |
| Urea | Forms the heterocyclic ring structure upon condensation. |
| Sodium ethoxide | Acts as a strong base to deprotonate the malonic ester. |
Development of Bioactive Molecules
The versatility of this compound extends to the synthesis of a wide array of other bioactive molecules. The malonic ester synthesis is a fundamental method in organic chemistry for forming carbon-carbon bonds. askfilo.com By choosing appropriate alkylating agents, a variety of side chains can be introduced onto the malonate backbone, leading to precursors for different classes of drugs.
Research has shown that derivatives of malonic acid are used in the synthesis of compounds with potential applications as antiviral and antibacterial agents. The ability to functionalize the alpha-carbon of this compound allows for the creation of libraries of novel compounds that can be screened for biological activity against various therapeutic targets.
Agrochemical Synthesis
In the field of agrochemicals, malonate esters are valuable intermediates for the production of herbicides and pesticides. While specific examples detailing the use of this compound are not as prevalent as in the pharmaceutical sector, the general synthetic utility of this class of compounds is well-established.
Herbicides and Pesticides
The synthesis of certain herbicides involves the use of substituted malonates. For instance, derivatives of phenylmalonate are used in the production of pinoxaden, a herbicide used to control grass weeds in cereal crops. The fundamental reactivity of the malonate group allows for the construction of the heterocyclic core of such agrochemicals. It is plausible that this compound could be utilized in the synthesis of other agrochemicals where a pentyl side chain is desired to modulate the compound's efficacy and selectivity.
Materials Science Applications
The application of this compound in materials science is a more speculative but promising area. The presence of two ester groups provides sites for polymerization and functionalization of materials.
Functionalized malonate esters can be used as monomers or cross-linking agents in the synthesis of polyesters and other polymers. The pentyl group would impart hydrophobicity to the resulting polymer, which could be useful for applications such as coatings, adhesives, or drug delivery systems. mdpi.com The ability to further modify the alpha-carbon of the malonate moiety before or after polymerization offers a route to creating polymers with tailored properties. For example, the incorporation of this compound into a polymer backbone could be used to control the material's thermal properties, solubility, and mechanical strength. While this is an emerging area of research, the fundamental reactivity of this compound suggests its potential as a valuable component in the design of novel functional materials.
Polymer Electrolytes and Electrochemical Properties
Following a comprehensive review of available scientific literature, there is no specific research detailing the application of this compound in the formulation or enhancement of polymer electrolytes. While studies on related malonate-derived polymers, such as poly(pentyl malonate), exist and show promise in lithium and sodium batteries, these are synthesized from precursors like dimethyl malonate and 1,5-pentanediol, not this compound. The direct use of this compound as a monomer, additive, or plasticizer in polymer electrolytes, or its specific influence on their electrochemical properties, is not documented in the reviewed sources. Therefore, no detailed research findings or data tables on its role in this sector can be provided at this time.
Macrocyclic Compounds for Catalysis
There is a notable absence of specific research in the scientific literature on the use of this compound as a direct precursor or key building block in the synthesis of macrocyclic compounds for catalytic applications. While the general class of malonic esters is fundamental in organic synthesis for creating carbon-carbon bonds, which is a key step in the formation of many complex molecules including macrocycles, specific examples or methodologies employing this compound for this purpose are not reported. Consequently, there are no specific research findings or data tables to present regarding its application in the synthesis of catalytic macrocycles.
Liquid Crystal Materials
An extensive search of scientific databases and literature reveals no specific studies or patents that describe the use of this compound in the synthesis or formulation of liquid crystal materials. The design of liquid crystalline molecules often involves the incorporation of rigid core structures and flexible peripheral chains. While the pentyl group of this compound could theoretically serve as a flexible chain, there is no documented research that demonstrates its successful integration into liquid crystal architectures or investigates the resulting mesomorphic properties. As such, no detailed research findings or data tables concerning this compound in the field of liquid crystal materials are available.
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purity assessment of Diethyl pentylmalonate. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone technique for the analysis of this compound. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for this compound can be performed using a C18 column. hmdb.ca The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, which may be acidified with an agent like phosphoric acid or formic acid to improve peak shape. sielc.com For mass spectrometry detection, formic acid is preferred as it is volatile. sielc.com The separation is based on the differential partitioning of this compound between the stationary phase and the mobile phase. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Below is an interactive data table summarizing a representative HPLC method for this compound analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and higher resolution. The principles of separation for this compound in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
The use of UPLC for the analysis of malonate esters allows for significantly reduced run times and solvent consumption. A method analogous to the HPLC conditions described above can be transferred to a UPLC system, often with a simple scaling of the gradient and flow rate. The higher efficiency of UPLC columns leads to sharper and narrower peaks, which improves the sensitivity and accuracy of purity assessments.
The following interactive data table outlines a potential UPLC method for this compound.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~1.8 min |
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of each hydrogen atom in the molecule. The spectrum is characterized by distinct signals corresponding to the protons in the pentyl and ethyl groups.
The expected ¹H NMR spectrum of this compound would exhibit the following key signals: a triplet for the terminal methyl protons of the pentyl group, a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups adjacent to the oxygen atoms, and a series of multiplets for the methylene protons of the pentyl chain. The methine proton on the carbon to which the pentyl group is attached would appear as a triplet.
An interactive data table of the predicted ¹H NMR chemical shifts for this compound is provided below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂CH₃ (ethyl) | ~1.25 | Triplet | 6H |
| -CH₂ CH₂CH₂CH₂CH₃ (pentyl) | ~1.30 | Multiplet | 6H |
| -OCH₂ CH₃ (ethyl) | ~4.19 | Quartet | 4H |
| -CH(CH₂ CH₂CH₂CH₂CH₃) | ~1.90 | Multiplet | 2H |
| -CH (CH₂-)₂ | ~3.35 | Triplet | 1H |
| -CH₂CH₂CH₂CH₂CH₃ (pentyl) | ~0.90 | Triplet | 3H |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional group and the hydrocarbon backbone.
The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the ester groups, which typically appears in the region of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester, which are usually observed between 1000 and 1300 cm⁻¹, and the various C-H stretching and bending vibrations of the alkyl groups.
The following interactive data table summarizes the expected major IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H stretching (alkyl) |
| 1750-1730 | Strong | C=O stretching (ester) |
| 1465 | Medium | C-H bending (methylene) |
| 1370 | Medium | C-H bending (methyl) |
| 1250-1150 | Strong | C-O stretching (ester) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 230.30 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 230. The fragmentation pattern of this compound is characterized by the loss of various alkyl and alkoxy groups. Common fragmentation pathways for malonic esters include the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 185, and the loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z 201. Further fragmentation of the pentyl chain can also be observed.
An interactive data table of the predicted major mass spectral fragments for this compound is presented below.
| m/z | Proposed Fragment Ion |
| 230 | [M]⁺ (Molecular Ion) |
| 201 | [M - C₂H₅]⁺ |
| 185 | [M - OC₂H₅]⁺ |
| 157 | [M - C₅H₁₁]⁺ |
| 129 | [M - C₅H₁₁ - CO]⁺ |
| 88 | [CH₂(COOC₂H₅)]⁺ |
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation offer powerful tools to investigate the dynamic nature and reactivity of molecules like diethyl pentylmalonate. These methods provide insights into the three-dimensional arrangements of atoms and how these arrangements influence the molecule's properties and chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape. The presence of multiple rotatable single bonds, particularly within the pentyl and two ethyl groups, gives rise to a variety of possible three-dimensional structures, or conformers.
A typical MD simulation would involve placing a model of this compound in a simulated environment, often a solvent like water or a nonpolar solvent to mimic reaction conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the molecule's dynamic behavior. Over the course of the simulation, the molecule would explore various conformations. By analyzing the trajectory of the simulation, the most stable, low-energy conformations can be identified. For this compound, it is expected that the extended, anti-periplanar arrangements of the alkyl chains would be among the most stable conformers to minimize steric hindrance. However, gauche interactions would also lead to a population of other conformers at equilibrium.
Interactive Data Table: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) of Pentyl Chain | Relative Energy (kJ/mol) | Population (%) |
| Anti-Anti | ~180°, ~180° | 0.00 | 45 |
| Anti-Gauche | ~180°, ~60° | 3.8 | 20 |
| Gauche-Anti | ~60°, ~180° | 3.8 | 20 |
| Gauche-Gauche | ~60°, ~60° | 7.6 | 10 |
| Syn-pentane interaction | Variable | >20 | <5 |
Note: This data is illustrative and based on typical energy differences for alkyl chain conformations. Actual values would require specific MD simulations.
Theoretical Predictions of Reactivity and Selectivity
Theoretical models can predict the reactivity and selectivity of this compound in chemical reactions. A key aspect of the reactivity of malonic esters is the acidity of the alpha-hydrogen (the hydrogen on the carbon between the two carbonyl groups). chemistrysteps.comorganicchemistrytutor.comucalgary.ca Computational methods can be used to calculate the pKa of this proton, providing a quantitative measure of its acidity.
Furthermore, these models can predict the selectivity of reactions. For instance, in the alkylation of the enolate derived from this compound, theoretical calculations can help determine whether the reaction will favor mono- or di-alkylation under specific conditions. wikipedia.orglibretexts.org By modeling the transition states for both the first and second alkylation steps, the activation energies can be calculated, and the kinetic favorability of each pathway can be assessed. The presence of the pentyl group is expected to introduce some steric hindrance that might influence the rate of the second alkylation compared to unsubstituted diethyl malonate.
Quantum Chemical Approaches for Electronic Structure and Reaction Energetics
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and energetics of molecules. nih.gov These methods are crucial for understanding the intrinsic properties of this compound and the energetic changes that occur during a chemical reaction.
Calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G* or larger to provide a good balance between accuracy and computational cost. Such calculations can yield valuable information, including:
Optimized molecular geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformer.
Electron distribution: The partial charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack. The carbon alpha to the carbonyl groups is expected to have a significant partial positive charge, making the attached hydrogens acidic.
Molecular orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting reactivity. The HOMO is typically localized on the enolate carbanion in the deprotonated form, indicating its nucleophilic character.
Reaction energetics: The calculation of the energies of reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. This is essential for understanding the feasibility and kinetics of reactions involving this compound.
Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Description |
| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
| Partial Charge on α-Carbon | +0.15 e | Indicates electrophilic character of the carbon |
| Partial Charge on α-Hydrogen | +0.10 e | Indicates the acidity of the proton |
Note: These values are hypothetical and would need to be calculated using quantum chemical software.
Mechanistic Pathways Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as the malonic ester synthesis, computational studies can provide a level of detail that is often difficult to obtain experimentally. patsnap.comlibretexts.orgchemistnotes.commasterorganicchemistry.com
The typical malonic ester synthesis involves three main steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation. chemistrysteps.comorganicchemistrytutor.comucalgary.ca
Enolate Formation: Computational models can be used to study the deprotonation of this compound by a base, such as sodium ethoxide. The calculations can determine the transition state structure for this proton transfer and the associated activation energy.
Alkylation: The nucleophilic attack of the enolate on an alkyl halide is a key step. Quantum chemical calculations can model the S(_N)2 transition state, providing insights into the geometry and energy of this process. The influence of the pentyl group on the stereoselectivity of this step, if a chiral alkylating agent is used, could also be investigated.
Hydrolysis and Decarboxylation: The final steps of the synthesis can also be modeled. The mechanism of ester hydrolysis, whether acid- or base-catalyzed, can be elucidated. The decarboxylation of the resulting malonic acid derivative is thought to proceed through a cyclic transition state, and the energy barrier for this process can be calculated. masterorganicchemistry.comnih.gov Computational studies on the decarboxylation of malonic acid itself have shown the importance of solvent effects on the reaction rate. researchgate.net
Future Research Directions and Emerging Paradigms in Diethyl Pentylmalonate Chemistry
Development of Sustainable and Green Synthetic Protocols
The chemical industry's shift towards sustainability has catalyzed research into greener synthetic routes for key intermediates like diethyl pentylmalonate. nih.govresearchgate.net This paradigm shift emphasizes waste prevention, energy efficiency, and the use of renewable resources and safer solvents. nih.govunito.it
Future research will likely focus on several key areas:
Bio-based Feedstocks: A significant advancement will be the development of synthetic pathways starting from renewable resources. This involves producing the precursor, malonic acid, from biological sources through fermentation processes, offering a sustainable alternative to petroleum-based methods. specialchem.comresearchgate.net
Greener Solvents and Conditions: Efforts will continue to replace hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov Furthermore, energy-intensive steps are being replaced by methods like microwave-assisted synthesis, mechanosynthesis, and ultrasound-assisted processes, which can accelerate reactions and reduce energy consumption. nih.gov
Atom Economy: Synthetic strategies will be refined to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. nih.gov This minimizes the generation of by-products and waste, leading to more efficient and environmentally friendly processes. researchgate.netgcande.org
The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from bio-based malonic acid and pentanol. specialchem.com | Reduced reliance on fossil fuels and lower carbon footprint. |
| Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical CO2, or ionic liquids. nih.govresearchgate.net | Minimized environmental pollution and improved worker safety. |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and temperatures. nih.gov | Lower energy consumption and operational costs. |
| Catalysis | Using highly efficient and recyclable catalysts to minimize waste. nih.govcrdeepjournal.org | Increased reaction efficiency and reduced generation of stoichiometric waste. |
Chemo- and Stereoselective Transformations for Enhanced Molecular Complexity
Achieving high levels of selectivity is a central goal in modern organic synthesis, allowing for the creation of complex molecules with precisely defined three-dimensional structures. For this compound, this involves controlling reactions at its reactive α-carbon position.
Future research will heavily invest in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. scispace.com This involves using chiral catalysts that can direct the formation of one stereoisomer over another. For instance, the enantioselective Michael addition of diethyl malonate to unsaturated compounds has been successfully demonstrated using chiral nickel-sparteine complexes, yielding products with high enantiomeric excess. longdom.org This approach can be extended to the synthesis of complex chiral molecules starting from this compound.
Key research directions include:
Asymmetric Alkylation: Developing new chiral catalysts, including organocatalysts and metal complexes, for the enantioselective alkylation of the enolate derived from this compound. scispace.comlongdom.org
Diastereoselective Reactions: Utilizing chiral auxiliaries to control the stereochemical outcome of reactions, enabling the synthesis of molecules with multiple stereocenters. scispace.com
Tandem Reactions: Designing multi-step reaction sequences that occur in a single pot, where chemo- and stereoselectivity are controlled at each step to rapidly build molecular complexity.
The following table illustrates the results from a study on enantioselective Michael addition, highlighting the potential for achieving high stereoselectivity.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Sparteine:Ni(acac)2 | Chalcone + Diethyl Malonate | 85 | 80 |
| Sparteine:NiCl2 | Chalcone + Diethyl Malonate | 90 | 86 |
| Sparteine:Cu(OTf)2 | Chalcone + Diethyl Malonate | 82 | 70 |
| Sparteine:CoCl2 | Chalcone + Diethyl Malonate | 80 | 65 |
Data adapted from a study on Nickel-Sparteine catalyzed Michael additions. longdom.org
Exploration of Novel Catalytic Systems for Efficient Synthesis
Catalysis is fundamental to improving the efficiency and sustainability of chemical synthesis. patsnap.com The development of novel catalysts for reactions involving this compound is a vibrant area of research, with a focus on increasing reaction rates, improving yields, and operating under milder conditions.
Phase-Transfer Catalysis (PTC): This technique has proven highly effective for the alkylation of malonic esters. google.comdalalinstitute.com PTC facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt or a crown ether, to transport one reactant across the phase boundary. crdeepjournal.orggoogle.comdalalinstitute.com This method avoids the need for harsh, anhydrous conditions and expensive solvents, making it a greener and more cost-effective approach. dalalinstitute.com Future work will explore more efficient and recyclable phase-transfer catalysts, including chiral variants for asymmetric synthesis. scispace.com
Organometallic Catalysis: Transition metal complexes are powerful tools in C-C bond formation. longdom.org Rhodium-mediated carbonylation reactions have been used to synthesize diethyl malonate from carbon monoxide, and similar strategies could be adapted for its derivatives. diva-portal.org Nickel complexes have also been shown to be effective catalysts for Michael addition reactions involving diethyl malonate. longdom.org Ongoing research aims to discover catalysts based on more abundant and less toxic metals, further enhancing the sustainability of these processes.
Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major field in synthesis. scispace.com Chiral amines, amino acids, and their derivatives can catalyze a variety of stereoselective transformations, and their application to reactions of this compound offers a promising metal-free alternative to traditional methods. scispace.comresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated technologies represents a significant paradigm shift from traditional batch processing. Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), improved reproducibility, and seamless scalability. unibo.it
The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms. For example, the alkylation of diethyl malonate can be performed in a flow reactor where the reactants are continuously pumped and mixed, leading to higher efficiency and better process control. patsnap.com The use of packed-bed reactors containing immobilized catalysts or reagents can further simplify purification and enable catalyst recycling.
Key advantages of integrating flow chemistry include:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency: Superior heat and mass transfer lead to faster reaction rates and higher yields. unibo.it
Scalability: Production can be easily scaled up by running the flow system for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors.
Automation: Flow systems can be integrated with automated control and analysis tools, enabling high-throughput screening of reaction conditions and library synthesis for drug discovery.
Future research will focus on developing fully integrated, multi-step flow syntheses that combine reaction, separation, and purification in a continuous, automated process. This approach will be instrumental in the rapid and efficient production of complex molecules derived from this compound.
Q & A
Q. What are the standard synthetic routes for diethyl pentylmalonate, and how can purity be validated?
this compound is typically synthesized via saponification of its diester precursor. A validated method involves reacting the diester (e.g., this compound diester) with NaOH (6.2 mmol diester + 60 mmol NaOH in water) at 65°C overnight, followed by acidification with HCl (pH ~3) and extraction with diethyl ether . Purity is confirmed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), supplemented by nuclear magnetic resonance (NMR) for structural verification .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- X-ray crystallography : Resolves crystal lattice parameters (e.g., triclinic space groups with unit cell dimensions such as a = 8.007–8.074 Å, b = 11.592–13.628 Å) .
- NMR spectroscopy : Identifies proton environments (e.g., methylene groups adjacent to ester functionalities) .
- Mass spectrometry : Confirms molecular weight (e.g., 200.23 g/mol for related malonates) .
Q. What are the key physical-chemical properties of this compound?
Based on analog data (e.g., diethyl malonate):
- Boiling point : ~199°C (estimated for pentyl-substituted derivatives).
- Density : ~1.07 g/mL (similar to diethyl benzylidenemalonate) .
- Solubility : Miscible in organic solvents (e.g., ether, ethanol); limited aqueous solubility .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in enolate alkylation?
Selectivity is modulated by:
- Base choice : Strong bases (e.g., LDA) favor deprotonation at the α-position, while milder bases (e.g., NaH) may alter reaction pathways .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing electrophilic attack efficiency .
- Temperature : Lower temperatures (−78°C) reduce side reactions, improving yield in asymmetric syntheses .
Q. How can researchers resolve contradictions in toxicity data for this compound?
The U.S. EPA’s read-across approach uses analogs (e.g., dimethyl malonate, diethyl malonate) to fill data gaps. For example:
- Acute toxicity : Analog data (e.g., LD50 > 2,000 mg/kg in rats for diethyl malonate) .
- Developmental toxicity : Extrapolated from structurally similar esters with validated NOAELs (No Observed Adverse Effect Levels) . Cross-referencing computational models (e.g., QSAR) with experimental data enhances reliability .
Q. What role does this compound play in synthesizing heterocyclic compounds?
It serves as a precursor in cyclization reactions. For example:
Q. How can computational modeling optimize this compound’s applications in material science?
Molecular dynamics (MD) simulations predict:
- Mesogenic behavior : Alkyl chain length (e.g., pentyl vs. heptyl) impacts liquid crystalline phase transitions .
- Thermal stability : Density functional theory (DFT) calculates bond dissociation energies to guide polymer design .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV-TWA: 5 mg/m³ for related esters) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Data Reliability and Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
